molecular formula C11H11N3O3 B2738526 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid CAS No. 886498-83-5

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid

Cat. No.: B2738526
CAS No.: 886498-83-5
M. Wt: 233.227
InChI Key: JHDUKKLODZSVFM-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,2,4-triazol-1-yl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-8(11(15)16)17-10-4-2-9(3-5-10)14-7-12-6-13-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUKKLODZSVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different functional groups .

Scientific Research Applications

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds, sourced from product catalogs and industrial listings, share structural motifs with the target molecule:

Compound ID Molecular Formula Molecular Weight Functional Groups Purity Notes
PI-24942 (Target) C₁₁H₁₁N₃O₃ 233.22 Triazole, Phenoxy, Carboxylic Acid 99% Melting point: 211–215°C
PI-24941 C₅H₉N₅O 155.16 Triazole, Carboxamide 98% Lower MW; no phenoxy group
PI-24943 C₁₁H₁₃N₅O₂ 247.25 Triazole, Phenoxy, Hydrazide 97% Hydrazide derivative of target

Functional Group-Driven Comparisons

Triazole-Containing Derivatives
  • Target vs. PI-24941: The target compound’s phenoxy-propionic acid moiety increases molecular weight (233.22 vs. 155.16) and lipophilicity compared to PI-24941’s carboxamide group. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
Hydrazide Derivative (PI-24943) :
  • Replacing the carboxylic acid (-COOH) with a hydrazide (-CONHNH₂) increases molecular weight (247.25 vs. 233.22) and introduces nucleophilic reactivity. This modification is often leveraged in prodrug design or metal-chelating applications .

Physicochemical and Industrial Data

  • Melting Points : Only the target compound’s melting point (211–215°C) is documented, suggesting higher crystallinity compared to analogs like PI-24943, where data is unavailable .
  • Purity : Industrial availability at 99% purity for the target compound underscores its commercial viability, whereas analogs like PI-24941 (98%) may require additional purification for sensitive applications .

Research Implications and Limitations

  • Structural Advantages: The phenoxy-triazole-propionic acid architecture offers a balance of electronic (triazole’s aromaticity) and steric (phenoxy bulk) properties, advantageous in enzyme inhibition studies .
  • Data Gaps : Absence of melting points, solubility, or toxicity data for analogs restricts mechanistic comparisons. Further experimental studies are needed to correlate structural differences with bioactivity.

Biological Activity

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid is a compound that combines a triazole moiety with a phenoxy group and a propionic acid structure. This combination is significant due to the pharmacological potential imparted by the triazole ring, which enhances its biological activity. The compound has been investigated for various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structure

The synthesis of this compound typically involves several key reactions that can be tailored based on desired substitution patterns on the triazole and phenoxy components. The unique structural features of this compound contribute to its diverse biological activities.

Compound Structure Characteristics Unique Features
This compoundContains a triazole ring and phenoxy groupPotential antimicrobial and anticancer properties
Aryl-substituted 1,2,4-triazolyl propionic acidsAryl groups attached to triazole moietyDemonstrated anti-inflammatory effects
Phenoxyacetic acid derivativesContains phenoxy group linked to acetic acidUsed in agricultural applications as herbicides

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. The presence of the triazole ring in this compound allows it to interact with specific enzymes or receptors involved in microbial growth inhibition. For instance, studies have shown that related compounds can effectively combat Gram-positive and Gram-negative bacterial strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce tumor cell viability through modulation of key signaling pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), derivatives showed low toxicity while effectively inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is believed to stem from its ability to modulate immune responses by influencing cytokine production .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a controlled study assessing the antimicrobial efficacy of this compound against various bacterial strains:

  • Method : Disk diffusion method was utilized.
  • Results : The compound demonstrated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Case Study 2: Anticancer Efficacy
A study evaluating the anticancer effects on human cancer cell lines revealed:

  • Method : MTT assay was performed to assess cell viability.
  • Results : The compound reduced cell viability by over 50% at concentrations ranging from 10 µM to 100 µM across multiple cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth.
  • Cytokine Modulation : It influences cytokine release in immune cells, thereby altering inflammatory responses.

Q & A

Q. 10. How can researchers integrate this compound into multi-target drug discovery pipelines?

  • Methodological Answer : Use phenotypic screening in disease models (e.g., cancer organoids) paired with target deconvolution (thermal proteome profiling). Fragment-based drug design (FBDD) optimizes binding to secondary targets identified via chemoproteomics .

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